5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide
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Overview
Description
5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents such as hydrazine hydrate and carbon disulfide.
Introduction of Furan Group: The furan ring is introduced through a coupling reaction, typically using palladium-catalyzed cross-coupling reactions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazolothiadiazole core, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. Their ability to modulate specific molecular targets makes them promising candidates for drug development.
Industry
In industry, this compound is used in the development of new materials with unique properties, such as enhanced conductivity, stability, and reactivity. Its applications range from electronics to agriculture.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 5-(4-Chlorophenyl)-2-methyl-3-furyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various fields.
Properties
Molecular Formula |
C22H16ClN5O2S |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16ClN5O2S/c1-12-6-7-15(21-27-28-13(2)25-26-22(28)31-21)11-17(12)24-20(29)19-9-8-18(30-19)14-4-3-5-16(23)10-14/h3-11H,1-2H3,(H,24,29) |
InChI Key |
ACNKWXDVXVEMDQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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